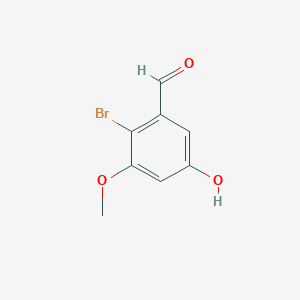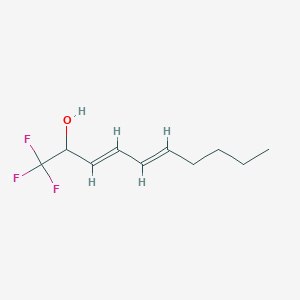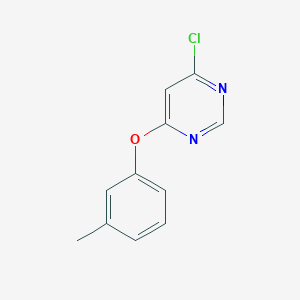
2-Bromo-5-hydroxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 . It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy functional groups. This compound is known for its applications in various chemical syntheses and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Vanillin: One common method involves the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The reaction typically uses bromine in the presence of a solvent like acetic acid. The process involves heating the mixture to around 100°C and then adding bromine slowly.
Boron Tribromide Method: Another method involves the use of boron tribromide.
Industrial Production Methods: Industrial production methods for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde are similar to laboratory methods but are scaled up to handle larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-5-hydroxy-3-methoxybenzaldehyde can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of organostannanes for Stille coupling.
Major Products:
Oxidation: 2-Bromo-5-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Bromo-5-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-hydroxy-3-methoxybenzaldehyde is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde depends on its application:
Enzyme Inhibition: In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Chemical Reactions: In chemical syntheses, its functional groups (bromine, hydroxyl, and methoxy) participate in various reactions, facilitating the formation of new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
5-Bromovanillin: Similar structure but with a different position of the bromine atom.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Another brominated vanillin derivative with different substitution patterns.
5-Chlorosalicylaldehyde: Similar structure but with chlorine instead of bromine.
Uniqueness: 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H7BrO3 |
|---|---|
Molekulargewicht |
231.04 g/mol |
IUPAC-Name |
2-bromo-5-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3 |
InChI-Schlüssel |
KHBXSVKLBOMJAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1Br)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)

![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)








